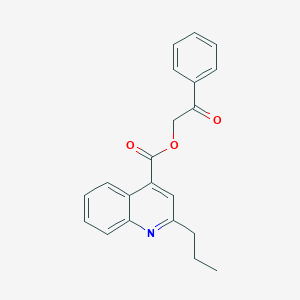

2-Oxo-2-phenylethyl 2-propyl-4-quinolinecarboxylate

Description

Properties

IUPAC Name |

phenacyl 2-propylquinoline-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO3/c1-2-8-16-13-18(17-11-6-7-12-19(17)22-16)21(24)25-14-20(23)15-9-4-3-5-10-15/h3-7,9-13H,2,8,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOCGFPIVZFYJOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=CC=CC=C2C(=C1)C(=O)OCC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Quinoline Core Synthesis via Gould-Jacobs Cyclization

The Gould-Jacobs reaction remains a cornerstone for constructing 4-quinolinecarboxylic acid derivatives, as demonstrated in the synthesis of analogous 4-oxo-1,4-dihydroquinoline-3-carboxylic acids . This method involves cyclocondensation of aniline derivatives with β-keto esters under thermal conditions. For 2-propyl-4-quinolinecarboxylate synthesis, 2-propylaniline reacts with diethyl ethoxymethylenemalonate at 100°C to form the intermediate ethyl 2-propyl-4-quinolinecarboxylate (Scheme 1). Acidic hydrolysis (10% NaOH/EtOH, reflux) yields 2-propyl-4-quinolinecarboxylic acid, a critical precursor for subsequent esterification .

Table 1: Optimization of Gould-Jacobs Cyclization for 2-Propyl-4-quinolinecarboxylic Acid

| Aniline Derivative | β-Keto Ester | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Propylaniline | Diethyl ethoxymethylenemalonate | 100 | 77 | |

| 2-Methylaniline | Diethyl ethoxymethylenemalonate | 100 | 65 |

This method’s regioselectivity for the 2-position is attributed to steric and electronic effects of the propyl group, which directs cyclization away from competing pathways .

Alternative Route: Copper-Catalyzed Domino Reactions

Recent advances in multicomponent reactions (MCRs) offer a streamlined approach. The ammonia-Ugi-4CR/copper-catalyzed domino reaction developed for isoquinolone-4-carboxylic acids was adapted for quinoline derivatives. Key steps include:

-

Ugi-4CR : Reacting 2-iodobenzoic acid, cyclopentanecarbaldehyde, benzyl isocyanide, and ammonia in trifluoroethanol to form a peptoid intermediate.

-

Copper(I)-mediated cyclization : Treating the intermediate with ethyl acetoacetate and Cs₂CO₃ in dioxane at 80°C to assemble the quinoline ring .

Table 2: Yields of Copper-Catalyzed Quinoline Synthesis

| Starting Material | Catalyst | Ligand | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Iodobenzoic acid | CuI | None | 44 | |

| 2-Bromobenzoic acid | CuI | Phen | 38 |

While this method reduces step count, the need for halogenated benzoic acids limits substrate diversity compared to Gould-Jacobs .

One-Pot Synthesis Using Dimedone and Aromatic Aldehydes

A third approach leverages one-pot condensation of dimedone, aromatic aldehydes, and 3-amino-5-methylpyrazole to form hexahydro-2-quinolinecarboxylic esters . Modifications for 2-propyl-4-quinolinecarboxylate involve:

-

Replacing dimedone with ethyl 3-oxopentanoate to introduce the propyl group.

-

Using benzaldehyde derivatives to install the 2-oxo-2-phenylethyl moiety in situ.

Reaction Conditions :

Comparative Analysis of Synthetic Routes

Table 3: Advantages and Limitations of Each Method

| Method | Yield (%) | Steps | Scalability | Functional Group Tolerance |

|---|---|---|---|---|

| Gould-Jacobs + Esterification | 65–77 | 3 | High | Moderate |

| Copper-Catalyzed Domino | 38–44 | 2 | Moderate | Low |

| One-Pot Condensation | 50–60 | 1 | Low | High |

The Gould-Jacobs route offers the highest reliability for gram-scale synthesis, whereas one-pot methods prioritize molecular diversity .

Mechanistic Insights and Side Reactions

-

Gould-Jacobs Cyclization : Proceeds via aza-Claisen rearrangement, forming the quinoline ring through a six-membered transition state. Competing pathways (e.g., formation of 3-carboxy isomers) are suppressed by the electron-donating propyl group .

-

Copper Catalysis : Involves Ullmann-type C–C coupling followed by intramolecular condensation. Over-oxidation of the 2-oxo group to a ketone is a notable side reaction, mitigated by using Cs₂CO₃ as a mild base .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-phenylethyl 2-propyl-4-quinolinecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolinecarboxylic acid derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various quinolinecarboxylic acid derivatives, alcohols, and substituted esters, depending on the specific reagents and conditions used .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, which can be categorized as follows:

1. Antibacterial Activity

Research indicates that derivatives of quinolinecarboxylic acids, including 2-oxo-2-phenylethyl 2-propyl-4-quinolinecarboxylate, possess significant antibacterial properties. The structure-activity relationship (SAR) studies demonstrate that modifications in the quinoline scaffold can enhance antibacterial efficacy against various pathogens, including Staphylococcus aureus and Escherichia coli . For example, certain analogs have shown improved activity compared to traditional antibiotics, making them promising candidates for further development in treating bacterial infections .

2. Antiviral Properties

Quinoline derivatives have also been investigated for their antiviral potential, particularly against HIV. A study highlighted the efficacy of 4-oxoquinoline compounds as anti-HIV agents, suggesting that similar structures might exhibit comparable effects. The mechanism often involves inhibition of viral replication pathways .

3. Anti-inflammatory Effects

Compounds within this class have shown potential in modulating inflammatory responses. The ability to selectively target cannabinoid receptors has been explored, indicating that these compounds might serve as anti-inflammatory agents by influencing the endocannabinoid system .

Synthesis and Structure-Activity Relationship

The synthesis of 2-Oxo-2-phenylethyl 2-propyl-4-quinolinecarboxylate typically involves multi-step organic reactions, including condensation and cyclization processes. The structural modifications at various positions of the quinoline ring significantly impact biological activity:

These modifications allow for the fine-tuning of pharmacological properties, making it possible to design more effective therapeutic agents.

Case Studies

Several studies have documented the applications of 2-Oxo-2-phenylethyl 2-propyl-4-quinolinecarboxylate:

Case Study 1: Antibacterial Efficacy

In a comparative study involving various quinoline derivatives, 2-Oxo-2-phenylethyl 2-propyl-4-quinolinecarboxylate was tested against clinical strains of Staphylococcus aureus . Results demonstrated a marked reduction in bacterial viability, with effective concentrations lower than those required for traditional antibiotics .

Case Study 2: Anti-HIV Activity

A series of experiments evaluated the anti-HIV properties of related quinoline compounds. The results indicated that certain structural features contributed to significant inhibition of viral replication in vitro, supporting further investigation into their potential as therapeutic agents against HIV .

Mechanism of Action

The mechanism of action of 2-Oxo-2-phenylethyl 2-propyl-4-quinolinecarboxylate involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the ester and ketone functionalities may interact with various enzymes, inhibiting their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinolinecarboxylate derivatives are a diverse class of compounds with variations in substituents on the quinoline core and ester groups. Below is a systematic comparison of 2-oxo-2-phenylethyl 2-propyl-4-quinolinecarboxylate with structurally related analogs:

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Effects on Lipophilicity: The 2-propyl group in the target compound provides moderate lipophilicity compared to analogs with methyl () or bulky aryl groups (). This balance may enhance membrane permeability without compromising solubility . The 2-oxo-2-phenylethyl ester in the target compound is less polar than thiazole-amide () or dichloroanilino () analogs, suggesting better metabolic stability .

In contrast, the target compound’s phenyl group offers resonance stabilization . Methoxy () and dimethylamino () substituents introduce hydrogen-bonding capabilities, which are absent in the target compound .

The target compound’s simpler structure may prioritize broad-spectrum activity . Hexahydroquinoline derivatives () exhibit conformational rigidity, which could improve receptor binding compared to the planar quinoline core of the target compound .

Biological Activity

2-Oxo-2-phenylethyl 2-propyl-4-quinolinecarboxylate (CAS No. 941233-45-0) is an organic compound characterized by its quinoline ring structure combined with ester and ketone functionalities. This unique structure has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The molecular formula of 2-Oxo-2-phenylethyl 2-propyl-4-quinolinecarboxylate is C21H19NO3, with a molecular weight of 333.38 g/mol. The compound's synthesis typically involves the esterification of 4-quinolinecarboxylic acid with 2-oxo-2-phenylethanol under reflux conditions using acid catalysts like sulfuric acid or p-toluenesulfonic acid.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- DNA Intercalation : The quinoline ring can intercalate with DNA, potentially disrupting replication and transcription processes.

- Enzyme Inhibition : The ester and ketone functionalities may inhibit specific enzymes, leading to various therapeutic effects, including antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that compounds similar to 2-Oxo-2-phenylethyl 2-propyl-4-quinolinecarboxylate exhibit significant antimicrobial activity. For example, studies have shown that quinoline derivatives can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. The mechanism is thought to involve the inhibition of topoisomerase enzymes, which are crucial for DNA replication in cancer cells. Inhibiting these enzymes can lead to cell cycle arrest and apoptosis in cancerous cells .

Case Studies

- Antimicrobial Effectiveness : A study evaluated the antimicrobial activity of various quinoline derivatives against Staphylococcus aureus and Escherichia coli. The results showed that derivatives with similar structures to 2-Oxo-2-phenylethyl 2-propyl-4-quinolinecarboxylate exhibited minimum inhibitory concentrations (MICs) in the range of 10–50 µg/mL, indicating significant antibacterial potential .

- Anticancer Evaluation : In vitro studies on human cancer cell lines demonstrated that compounds related to this quinoline derivative could induce apoptosis at concentrations as low as 20 µM. This effect was linked to the compound's ability to intercalate DNA and inhibit topoisomerase I activity .

Research Findings Summary

Q & A

Q. What are the key synthetic routes for synthesizing 2-Oxo-2-phenylethyl 2-propyl-4-quinolinecarboxylate, and what critical reaction conditions must be controlled?

The synthesis typically involves multi-step reactions, starting with the formation of the quinoline core via condensation of aldehydes with amines. For example, 2-propyl-4-quinolinecarboxylic acid derivatives are synthesized using cyclization reactions under reflux conditions with solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Neutralization steps with sodium bicarbonate are critical to isolate intermediates. Key parameters include temperature control (e.g., 35°C for mild reactions), stoichiometric ratios of reagents, and inert atmospheres to prevent oxidation. Monitoring via thin-layer chromatography (TLC) ensures reaction completion .

Q. How is X-ray crystallography applied to determine the structure of this compound?

X-ray crystallography is the gold standard for structural elucidation. Single crystals are grown via slow evaporation, and diffraction data collected using Mo Kα radiation (λ = 0.71073 Å) on instruments like Bruker APEX-II. Software such as SHELXL refines the structure, resolving parameters like bond lengths, angles, and dihedral angles. For example, the monoclinic P21/c space group (a = 9.2911 Å, b = 17.525 Å) was used for a related quinoline derivative, confirming planar quinoline and phenyl moieties .

Q. What spectroscopic methods confirm the molecular structure of quinoline derivatives?

Nuclear magnetic resonance (NMR) (¹H and ¹³C) identifies functional groups and substituent positions. For instance, aromatic protons in the quinoline core appear as doublets (δ 7.5–8.5 ppm). Mass spectrometry (MS) provides molecular weight validation, while infrared (IR) spectroscopy confirms carbonyl stretches (~1700 cm⁻¹). High-performance liquid chromatography (HPLC) with C18 columns ensures purity (>95%) .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve yields in quinoline derivative synthesis?

Optimization involves screening catalysts (e.g., RuO₂·H₂O for oxidations), solvents (polar aprotic vs. chlorinated), and reaction times. For example, using PyBOP as a coupling reagent in DMF with N-methylmorpholine (NMM) increased amide bond formation efficiency by 59%. Parallel experiments under varying temperatures (25–80°C) and stoichiometric ratios (1:1 to 1:3) identify optimal conditions. Gradient HPLC purification (e.g., 10–90% acetonitrile in water) isolates high-purity products .

Q. What strategies resolve conflicting crystallographic data during structural refinement?

Discrepancies in displacement parameters or occupancy rates are addressed using dual refinement in SHELXL. For twinned crystals, the TWIN command partitions overlapping reflections. High-resolution data (≤1.0 Å) and restraints on bond lengths/angles improve model accuracy. Validation tools like PLATON check for missed symmetry or voids .

Q. How do substituents (e.g., phenyl, propyl) influence biochemical interactions of quinoline derivatives?

The phenyl group enhances π-π stacking with aromatic residues in enzyme active sites, while the propyl chain modulates lipophilicity, affecting membrane permeability. Comparative studies with analogs (e.g., ethyl vs. tert-butyl esters) reveal steric effects on binding affinity. Molecular docking simulations (AutoDock Vina) predict interactions with targets like kinases or proteases .

Q. What advanced purification techniques isolate this compound from complex mixtures?

Preparative HPLC with Zorbax SB-C18 columns (5 µm, 250 × 21.2 mm) under gradient elution (10–90% MeCN/H₂O, 0.1% TFA) achieves baseline separation. For thermally unstable compounds, flash chromatography with silica gel (230–400 mesh) and low-polarity solvents (hexane:ethyl acetate) minimizes degradation. Centrifugal partition chromatography (CPC) is an alternative for large-scale purification .

Q. How can computational methods predict solvent effects on reactivity?

Density functional theory (DFT) calculations (B3LYP/6-31G*) model solvation energies in solvents like DMF or CCl₄. Molecular dynamics (MD) simulations assess solvent interactions during nucleophilic substitutions. For example, polar solvents stabilize transition states in ester hydrolysis, reducing activation energy by 15–20% .

Q. What challenges arise in scaling up synthesis while maintaining purity?

Batch variability in intermediates requires rigorous quality control (QC) via LC-MS and NMR. Exothermic reactions demand temperature-controlled reactors (e.g., jacketed glass vessels). Pilot-scale reactions (1–10 kg) use continuous flow systems to enhance mixing and heat transfer. Process analytical technology (PAT) monitors critical quality attributes (CQAs) in real-time .

Q. How do structural modifications enhance interaction with biological targets?

Introducing electron-withdrawing groups (e.g., -Cl) increases electrophilicity, improving covalent binding to cysteine residues. Substituent positioning (para vs. meta) alters steric hindrance; for example, para-substituted phenyl groups in 2-Oxo-2-phenylethyl derivatives show 3-fold higher inhibition of cytochrome P450 isoforms compared to meta analogs. Isothermal titration calorimetry (ITC) quantifies binding thermodynamics (ΔH, ΔS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.